molecular formula C12H11ClO5 B11800064 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid

Cat. No.: B11800064
M. Wt: 270.66 g/mol
InChI Key: PIKBRJRWHYJCRO-UHFFFAOYSA-N
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Description

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran core with a chloro substituent at the 5-position and a methoxyethoxy group at the 6-position, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(2-methoxyethoxy)benzofuran-2-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of chloro, methoxyethoxy, and carboxylic acid groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

5-chloro-6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11ClO5/c1-16-2-3-17-10-6-9-7(4-8(10)13)5-11(18-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

PIKBRJRWHYJCRO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

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